1-Tert-butyl-2-(6-propan-2-ylsulfanylhexoxy)benzene
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Overview
Description
1-Tert-butyl-2-(6-propan-2-ylsulfanylhexoxy)benzene is an organic compound characterized by a benzene ring substituted with a tert-butyl group and a hexoxy chain containing a propan-2-ylsulfanyl group
Preparation Methods
The synthesis of 1-Tert-butyl-2-(6-propan-2-ylsulfanylhexoxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available tert-butylbenzene and 6-bromohexanol.
Formation of Hexoxy Chain: 6-Bromohexanol is reacted with sodium hydride to form the corresponding alkoxide, which is then reacted with tert-butylbenzene under suitable conditions to form the hexoxy chain.
Introduction of Propan-2-ylsulfanyl Group: The hexoxy chain is further reacted with propan-2-ylthiol in the presence of a base such as sodium hydride to introduce the propan-2-ylsulfanyl group.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
1-Tert-butyl-2-(6-propan-2-ylsulfanylhexoxy)benzene undergoes various chemical reactions, including:
Oxidation: The propan-2-ylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the benzene ring, using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propan-2-ylsulfanyl group yields sulfoxides or sulfones, while substitution reactions can introduce halogens or nitro groups onto the benzene ring.
Scientific Research Applications
1-Tert-butyl-2-(6-propan-2-ylsulfanylhexoxy)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It may be used in the development of new materials, such as polymers or surfactants, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1-Tert-butyl-2-(6-propan-2-ylsulfanylhexoxy)benzene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The propan-2-ylsulfanyl group can participate in redox reactions, potentially affecting cellular redox balance and signaling pathways.
Comparison with Similar Compounds
1-Tert-butyl-2-(6-propan-2-ylsulfanylhexoxy)benzene can be compared with other similar compounds, such as:
tert-Butylbenzene: Lacks the hexoxy and propan-2-ylsulfanyl groups, making it less versatile in chemical reactions.
Hexylbenzene: Contains a hexyl chain but lacks the tert-butyl and propan-2-ylsulfanyl groups, resulting in different chemical properties.
Propan-2-ylsulfanylbenzene: Contains the propan-2-ylsulfanyl group but lacks the hexoxy chain, affecting its reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and physical properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
1-tert-butyl-2-(6-propan-2-ylsulfanylhexoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32OS/c1-16(2)21-15-11-7-6-10-14-20-18-13-9-8-12-17(18)19(3,4)5/h8-9,12-13,16H,6-7,10-11,14-15H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZKQPMUMZZKFRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCCCCCCOC1=CC=CC=C1C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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